L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine
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Overview
Description
L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine is a complex peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound gives it distinct properties that can be harnessed for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the rapid and reproducible production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-valyl-L-valyl-L-prolyl-L-asparagine: A similar peptide with a slightly different amino acid sequence.
L-Valylglycyl-L-valyl-L-prolylglycine: Another peptide with a different sequence but similar structural features.
Uniqueness
L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
627863-53-0 |
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Molecular Formula |
C28H47N9O10 |
Molecular Weight |
669.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H47N9O10/c1-13(2)22(35-21(41)12-32-20(40)11-33-24(42)15(29)7-8-18(30)38)26(44)36-23(14(3)4)27(45)37-9-5-6-17(37)25(43)34-16(28(46)47)10-19(31)39/h13-17,22-23H,5-12,29H2,1-4H3,(H2,30,38)(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,44)(H,46,47)/t15-,16-,17-,22-,23-/m0/s1 |
InChI Key |
QUDHBYBJLXGXTF-WMCOEFDASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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